1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione
Description
This compound features a pyrimidine-2,4-dione core substituted with a methyl group at position 5 and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group at position 1. The pyridine ring’s electron-withdrawing substituents (Cl, CF₃) enhance electronegativity and metabolic stability, while the pyrimidine-dione core provides hydrogen-bonding capacity, critical for interactions with biological targets .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-6-4-19(11(21)18-10(6)20)5-9-8(13)2-7(3-17-9)12(14,15)16/h2-4H,5H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCANXLGKVCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries. For instance, one compound was found to be a potent inhibitor of bacterial phosphopantetheinyl transferase, suggesting that this could be a potential target.
Mode of Action
It’s known that trifluoromethylpyridine derivatives can exhibit biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Biochemical Pathways
One study mentioned that a similar compound activated the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3. This suggests that the compound might have an impact on apoptosis-related pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including their metabolic stability, lipophilicity, and bioavailability.
Result of Action
Similar compounds have shown to thwart bacterial growth by attenuating secondary metabolism. This suggests that the compound might have a similar effect.
Biological Activity
The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C12H10ClF3N4O2
- Molecular Weight: 320.68 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrimidine core followed by chlorination and trifluoromethylation of the pyridine ring. The following table summarizes the key steps involved in the synthesis:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyridine derivative + Chlorinating agent | Ambient temperature |
| 2 | Trifluoromethylation | Trifluoromethyl source | Under pressure |
| 3 | Cyclization | Reactants from steps 1 and 2 | Heat, solvent |
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate effective inhibition against various bacterial strains.
For instance:
- E. coli : Inhibition concentration (IC50) values reported around .
- S. aureus : Similar activity noted with varying degrees of effectiveness depending on structural modifications.
Anticancer Properties
The compound has also been evaluated for anticancer activity. A study involving leukemia cell lines demonstrated that certain pyrimidine derivatives inhibited cell proliferation significantly, suggesting potential use in cancer therapy.
The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. Pyrimidine derivatives can act as analogs to natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis, such as:
- Thymidylate synthase
- Dihydrofolate reductase
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications at the pyridine position enhanced activity against Gram-positive bacteria significantly .
- Anticancer Activity Assessment : A comparative study assessed the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines (A431 vulvar carcinoma). The findings revealed that compounds with similar structures to our target compound exhibited IC50 values ranging from to , indicating promising anticancer activity .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine-2,4-dione | 5-methyl; 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl | C₁₂H₈ClF₃N₃O₂ | High electronegativity, moderate solubility |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dione | Pyrimidine-2,4-dione | 5-acetyl; 1-methylamino linker | C₁₃H₁₀ClF₃N₄O₃ | Reduced metabolic stability, altered steric bulk |
| 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-imidazothiazine (3e) | Imidazothiazine | Oxygen linker; 3-chloro-5-CF₃-pyridinyl | C₁₂H₉ClF₃N₃OS | Lower flexibility, distinct solubility profile |
| [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic Acid (M40) | Pyridine | Acetic acid side chain | C₈H₅ClF₃NO₂ | Metabolic product, high environmental persistence |
Research Findings and Implications
- Linker Flexibility : The methylene linker in the target compound provides greater conformational flexibility compared to oxygen-linked analogs (e.g., 3e), enhancing target binding .
- Metabolic Stability : The 3-chloro-5-CF₃-pyridine group resists degradation, as seen in TPA’s environmental persistence . However, the methylene linker is a metabolic weak point, as evidenced by M40 formation .
- Solubility vs. Activity : Hydroxymethyl substituents (e.g., ) improve solubility but reduce target affinity, whereas halogenated pyridine groups balance lipophilicity and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
